4-((3-Azidoazetidin-1-yl)methyl)pyridine
Overview
Description
4-((3-Azidoazetidin-1-yl)methyl)pyridine (4AAZMP) is an organic compound belonging to the class of azidoazetidines. It is a heterocyclic compound composed of a pyridine ring with an azidoazetidine substituent. 4AAZMP is a versatile compound that has been used in a variety of applications, including organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Pharmaceutical Research
Pyridine derivatives, including those with azido and azetidine groups, are often explored for their potential medicinal properties. They can be used in the synthesis of various pharmacologically active molecules that may exhibit anticancer, antiviral, antimalarial, antimicrobial, or antidiabetic activities .
Organic Synthesis
Compounds like “4-((3-Azidoazetidin-1-yl)methyl)pyridine” can be used as intermediates in organic synthesis to construct complex molecules. For example, they can participate in multicomponent reactions to form oxadiazoles, which have various applications in material science and pharmaceuticals .
Antifungal Agents
Pyridine derivatives are sometimes investigated for their antifungal properties. The compound could potentially be modified to enhance its activity against fungal pathogens .
Computational Chemistry
Theoretical studies such as Density Functional Theory (DFT) and Structure-Activity Relationship (SAR) analysis can be conducted on pyridine derivatives to predict their reactivity and interaction with biological targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(3-azidoazetidin-1-yl)methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-13-12-9-6-14(7-9)5-8-1-3-11-4-2-8/h1-4,9H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRGLBASVIBHMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=NC=C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Azidoazetidin-1-yl)methyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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